molecular formula C10H8N2O3 B1280066 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 57073-56-0

2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

Cat. No.: B1280066
CAS No.: 57073-56-0
M. Wt: 204.18 g/mol
InChI Key: DWVRHHMREUOGFX-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine. This intermediate is then further reacted with appropriate reagents to introduce the carboxylic acid group at the 9-position .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid can be compared with other similar compounds in the pyrido[1,2-a]pyrimidine family. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 57073-56-0
  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 195.16 g/mol

Anticancer Activity

Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures demonstrate IC50 values indicating potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidineMDA-MB45329.1
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidineMCF-715.3

These findings suggest that the structural modifications in the pyrido[1,2-a]pyrimidine scaffold can significantly influence their anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli20 µg/mL
S. aureus15 µg/mL

These results highlight the potential use of this compound in treating bacterial infections .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine has been investigated for anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers significantly, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Recent studies have indicated that pyrido[1,2-a]pyrimidines may possess neuroprotective properties. For example, compounds in this class have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's:

CompoundAChE Inhibition (%)
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine16.00 ± 0.04

Such findings suggest a promising role for this compound in neurodegenerative disease management .

The biological activities of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects.

Properties

IUPAC Name

2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-5-8(13)12-4-2-3-7(10(14)15)9(12)11-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVRHHMREUOGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491812
Record name 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57073-56-0
Record name 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57073-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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